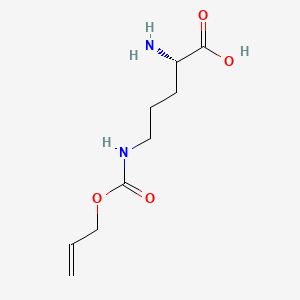

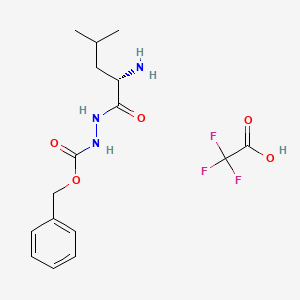

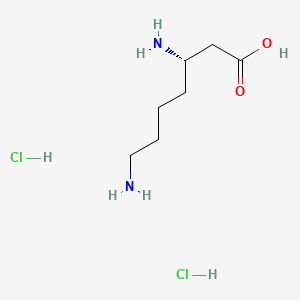

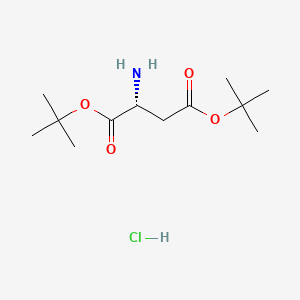

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

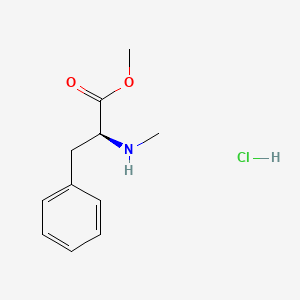

“®-Diethyl 2-aminosuccinate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO4 and a molecular weight of 225.67 g/mol . It’s commonly used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of “®-Diethyl 2-aminosuccinate hydrochloride” involves several stages. In one experiment, acetyl chloride was added drop-wise into ethanol at 0-5°C. After the addition was completed, the solution was allowed to stir while warming to room temperature for another 30 min. D-aspartic acid was then added. The reaction mixture was refluxed for 2 hours .

Molecular Structure Analysis

The InChI code for “®-Diethyl 2-aminosuccinate hydrochloride” is 1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m1./s1 .

Physical And Chemical Properties Analysis

“®-Diethyl 2-aminosuccinate hydrochloride” has a number of physicochemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It also has a number of inhibitory properties, including not being a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

- Catalytic Applications : A study by Imamoto et al. (2004) discussed the preparation of optically active diphosphetanyl from tert-butylphosphine, which, when used in rhodium complexes, serves as a highly efficient catalyst in asymmetric hydrogenations. This illustrates the compound's utility in producing chiral molecules, which are crucial in the synthesis of pharmaceuticals (Imamoto, Oohara, & Takahashi, 2004).

Fluorescence and NMR Probes

- Fluorescence and NMR Sensitivity : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids. These compounds, when incorporated into peptides, exhibited distinct conformational preferences and were detectable by 19F NMR, suggesting their potential as sensitive probes in biochemical research (Tressler & Zondlo, 2014).

Pharmaceutical Research

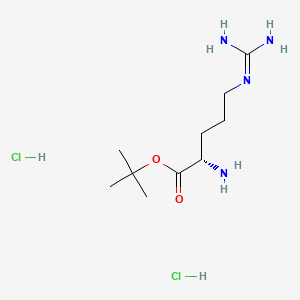

- Drug Synthesis : Morokuma et al. (2008) described the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, using a catalyst derived from di-tert-butyl 2-aminosuccinate hydrochloride. This highlights the compound's role in the synthesis of complex molecules with potential therapeutic applications (Morokuma, Taira, Uehara, Shibahara, Takahashi, Ishihara, & Hatakeyama, 2008).

Material Science

- Polymer Chemistry : Chinchilla, Dodsworth, Nájera, and Soriano (2002) used a polymer-supported version of the Fmoc-protection strategy involving di-tert-butyl derivatives for the preparation of Fmoc-protected amines and amino acids. This technique improves the solubility of protected compounds, facilitating their use in peptide synthesis (Chinchilla, Dodsworth, Nájera, & Soriano, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

ditert-butyl (2R)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZIMQSYQDAHB-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692804 |

Source

|

| Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride | |

CAS RN |

135904-71-1 |

Source

|

| Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.